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Compound of Interest

Compound Name: Z-DL-His-OH

Cat. No.: B008480 Get Quote

In the intricate world of peptide synthesis, the formation of an amide bond is the fundamental

reaction.[1] This process involves the activation of a carboxylic acid group on one amino acid to

facilitate its reaction with the amino group of another.[1][2] While seemingly straightforward, the

choice of coupling reagent—the molecule that performs this activation—is critical for the

success of the synthesis, dictating yield, purity, and the preservation of stereochemical integrity.

[1]

The amino acid histidine presents a unique set of challenges. Its imidazole side chain is

nucleophilic and can participate in unwanted side reactions.[3] Furthermore, histidine is one of

the amino acids most prone to racemization during the activation step.[4][5][6] This guide

focuses on Z-DL-His-OH, a racemic histidine derivative with its α-amino group protected by the

benzyloxycarbonyl (Z) group. While the starting material is a racemic mixture, understanding

the principles of racemization suppression is paramount for any peptide chemist, as these

principles apply universally when coupling this residue to other chiral molecules. This document

provides a detailed analysis of common coupling reagents, their mechanisms, and field-tested

protocols to guide the researcher in making an informed selection for coupling Z-DL-His-OH.

Physicochemical Properties of Z-DL-His-OH
A summary of the key physicochemical properties of Z-DL-His-OH is presented below for easy

reference.
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Property Value

Synonyms
Nα-Carbobenzyloxy-DL-histidine, Nα-Z-DL-

Histidine

CAS Number 14997-58-1[7]

Molecular Formula C₁₄H₁₅N₃O₄[7]

Molecular Weight 289.29 g/mol [7]

Appearance White to off-white crystalline powder

Solubility

Soluble in aqueous base, limited solubility in

water, soluble in some organic solvents like

DMSO and DMF.

Melting Point ~168 °C (decomposes)[7]

Core Challenges in Coupling Histidine Derivatives
Two primary challenges dominate the coupling of histidine residues: side-chain reactivity and a

high propensity for racemization.

Imidazole Side-Chain Reactivity
The imidazole ring of histidine contains two nitrogen atoms, denoted pros (π) and tele (τ).[8]

The π-nitrogen, in particular, has a lone pair of electrons that can act as an intramolecular base

or a nucleophile.[3][6] During the coupling reaction, if the side chain is unprotected (as in Z-DL-
His-OH), it can react with the activated carboxyl group. This can lead to temporary acylation of

the imidazole ring, which consumes the activated amino acid and may require using excess

reagents to drive the desired amide bond formation to completion.[3][9]

Racemization
Racemization, the loss of stereochemical integrity at the α-carbon, is a major concern in

peptide synthesis.[1] Histidine is especially susceptible to this side reaction.[4][5] The process

is often facilitated by the formation of a 5(4H)-oxazolone intermediate, which can readily

tautomerize to an aromatic oxazole, losing its chiral information.[1] The π-nitrogen of the

imidazole ring can act as an internal base, abstracting the α-proton and promoting this
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pathway.[3][10] While the Z-protecting group, being a urethane derivative, significantly reduces

the risk of racemization compared to acyl protecting groups, the inherent tendency of histidine

remains a critical factor in reagent selection.[1]

Comparative Analysis of Common Coupling
Reagents
The choice of coupling reagent directly impacts the efficiency of the reaction and the extent of

the side reactions discussed above. Modern peptide synthesis relies on several classes of

reagents, each with distinct mechanisms, advantages, and drawbacks.
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Reagent
Class

Examples
Mechanism
of Action

Advantages
Disadvanta
ges

Suitability
for Z-DL-
His-OH

Carbodiimide

s

DCC, DIC,

EDC

Forms a

highly

reactive O-

acylisourea

intermediate.

Often used

with additives

(HOBt,

Oxyma)

which form

an active

ester,

reducing

racemization.

[1][11][12]

Cost-

effective,

widely

available.

EDC and its

urea

byproduct are

water-

soluble,

simplifying

workup.[13]

[14]

High risk of

racemization

without

additives.[13]

DCC

byproduct is

insoluble.[13]

Can cause

dehydration

of Asn/Gln

side chains.

[1][13]

Good (with

additives).

The

combination

of EDC/HOBt

or DIC/HOBt

is a classic

and reliable

method,

offering a

good balance

of cost and

performance.

Phosphonium

Salts

BOP, PyBOP,

PyAOP

In the

presence of a

base, reacts

with the

carboxylic

acid to form a

benzotriazolyl

(OBt) active

ester.[15][16]

High coupling

efficiency,

rapid

reactions,

and low

racemization.

[13][16]

PyBOP is a

safer

alternative to

BOP.[13][16]

Higher cost

than

carbodiimides

. Byproducts

can

sometimes

be difficult to

remove.

Excellent.

PyBOP is

highly

recommende

d for difficult

couplings and

for minimizing

racemization,

making it a

strong choice

for histidine

derivatives.

Uronium/Ami

nium Salts

HBTU, HATU,

HCTU,

COMU

Reacts with

the

carboxylate

to form an

active ester

(OBt, OAt,

Very fast and

efficient.[13]

Low

racemization,

especially

with HATU.

Highest cost.

Can cause

guanidinylatio

n of the N-

terminus if

Excellent.

HATU is

considered

one of the

most effective

reagents for
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etc.).[1][12]

HATU is

based on

HOAt, which

is more

reactive and

better at

suppressing

racemization

than HOBt.

[13][17]

[13][18]

COMU

byproducts

are water-

soluble.[19]

used in

excess.[1]

suppressing

histidine

racemization

and achieving

high yields in

difficult

couplings.[13]

[18]

Mechanistic Pathways and Visualizations
Understanding the reaction mechanism is key to troubleshooting and optimizing protocols.

Below are simplified diagrams for three common and recommended coupling strategies.

EDC/HOBt Coupling Pathway
The carbodiimide (EDC) first activates the carboxylic acid to form an O-acylisourea. This highly

reactive intermediate is prone to racemization. The additive, HOBt, rapidly intercepts it to form

a more stable HOBt-ester, which then reacts with the amine with a significantly lower risk of

racemization.[12]
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Step 1: Activation

Step 2: Coupling

Z-His-COOH

O-acylisourea
(Reactive Intermediate)

+ EDC

EDC

HOBt-Active Ester
(Racemization Suppressed)

+ HOBt

Racemized Product

High Risk

HOBt

Z-His-CO-NH-R'
(Peptide Bond)

+ R'-NH2

R'-NH2

Click to download full resolution via product page

Caption: EDC/HOBt mechanism showing racemization suppression via an active ester.

PyBOP Coupling Pathway
PyBOP-mediated coupling begins with the formation of a carboxylate anion by a base (like

DIPEA). This anion then reacts with PyBOP to generate the OBt active ester, which

subsequently couples with the amine.[15][16]
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Z-His-COOH

Z-His-COO⁻

+ Base

Base (DIPEA)

OBt-Active Ester

+ PyBOP

PyBOP

Peptide Bond

+ R'-NH2

R'-NH2

Click to download full resolution via product page

Caption: PyBOP workflow for efficient formation of an OBt-active ester.

HATU Coupling Pathway
Similar to PyBOP, HATU requires a base to deprotonate the carboxylic acid. The resulting

carboxylate attacks HATU to form a highly reactive OAt-active ester. The 7-aza-

hydroxybenzotriazole (HOAt) leaving group is superior to HOBt in both its reactivity and its

ability to suppress racemization.[17][20]
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Z-His-COOH

Z-His-COO⁻
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OAt-Active Ester
(Highly Reactive)
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Caption: HATU mechanism showing the formation of a highly reactive OAt-ester.

Experimental Protocols
The following protocols are designed for solution-phase synthesis and provide a starting point

for optimization. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon)

and use anhydrous solvents.

Protocol 1: EDC/HOBt Mediated Coupling (Cost-
Effective Method)
This protocol is a robust and economical choice for standard peptide couplings.

Materials:

Z-DL-His-OH
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Amine component (e.g., an amino acid ester hydrochloride)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) if starting with an amine

salt.

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Saturated aqueous NaHCO₃ solution

1 M aqueous HCl solution

Brine

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

Dissolution: In a round-bottom flask, dissolve Z-DL-His-OH (1.0 eq) and HOBt (1.2 eq) in

anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

Amine Addition: Add the amine component (1.1 eq). If it is a hydrochloride salt, add DIPEA

(1.1 eq) to neutralize it and stir for 5 minutes.

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to minimize potential

side reactions, including racemization.[1][14]

Activation: Add EDC·HCl (1.2 eq) to the cooled, stirring solution in one portion.

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting material is consumed.
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Work-up: a. Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate or

DCM. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and

brine (1x). The aqueous washes help remove the water-soluble urea byproduct from EDC

and any unreacted starting materials.[14] c. Dry the organic layer over anhydrous Na₂SO₄,

filter, and concentrate under reduced pressure.

Purification: Purify the resulting crude peptide by column chromatography on silica gel.

Protocol 2: HATU/DIPEA Mediated Coupling (High-
Efficiency Method)
This protocol is recommended for challenging couplings where speed and suppression of

racemization are critical.

Materials:

Z-DL-His-OH

Amine component

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl Acetate (EtOAc)

Saturated aqueous NaHCO₃ solution

1 M aqueous HCl solution

Brine

Anhydrous Na₂SO₄ or MgSO₄

Procedure:
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Pre-activation (Optional but Recommended): a. In a flask, dissolve Z-DL-His-OH (1.0 eq)

and HATU (1.0 eq) in anhydrous DMF.[21] b. Add DIPEA (2.0 eq) and stir the mixture at room

temperature for 5-10 minutes. The solution may change color, indicating activation.

Coupling: a. In a separate flask, dissolve the amine component (1.1 eq) in a minimal amount

of DMF. b. Add the pre-activated amino acid solution to the amine solution.

Alternative "In Situ" Activation: a. Dissolve Z-DL-His-OH (1.0 eq), HATU (1.0 eq), and the

amine component (1.1 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) to the stirring solution

at room temperature.

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. HATU couplings are

typically much faster than carbodiimide methods.[13]

Monitoring: Monitor the reaction progress by TLC or LC-MS.

Work-up: a. Dilute the reaction mixture with EtOAc. b. Wash the organic layer sequentially

with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over

anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification: Purify the crude product via flash column chromatography.

Troubleshooting Guide
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Problem Potential Cause(s) Suggested Solution(s)

Low or No Yield

1. Incomplete activation. 2.

Deactivated coupling reagent

(hydrolyzed). 3. Sterically

hindered amine component.

1. Increase reaction time or

switch to a more powerful

reagent like HATU. 2. Use

fresh, high-quality anhydrous

reagents and solvents. 3.

Increase reaction temperature

to 40-50 °C. Consider using

PyAOP or PyBrOP for very

difficult couplings.[13]

Presence of Unreacted

Starting Material

1. Insufficient equivalents of

coupling reagent. 2. Short

reaction time. 3. Side-chain

acylation consuming activated

acid.

1. Increase stoichiometry of

the coupling reagent and

activated amino acid to 1.5

equivalents. 2. Extend the

reaction time and monitor by

LC-MS. 3. Use a higher excess

of reagents (1.5-2.0 eq) to

compensate for consumption

by the imidazole ring.

Formation of N-acylurea (with

Carbodiimides)

The O-acylisourea

intermediate rearranged to a

stable N-acylurea before

reacting with the amine.

1. Ensure the reaction is run at

0 °C initially. 2. Use an additive

like HOBt or Oxyma, which

rapidly converts the O-

acylisourea to a less

rearrangement-prone active

ester.[1]

Guanidinylation of Amine (with

Uronium Reagents)

Excess HBTU/HATU reacting

with the free N-terminal amine.

1. Avoid a large excess of the

coupling reagent. Use a slight

excess of the carboxylic acid

component relative to the

coupling reagent.[1] 2. Pre-

activate the acid for a short

period before adding it to the

amine.
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Conclusion
The successful coupling of Z-DL-His-OH hinges on a careful strategy to mitigate the inherent

reactivity of the histidine side chain and the general risk of racemization. For routine synthesis

where cost is a consideration, EDC/HOBt provides a reliable and effective method, provided

reaction conditions are carefully controlled. For more challenging syntheses, or where the

highest possible yield and purity are paramount, phosphonium and uronium reagents are

superior. PyBOP offers an excellent combination of high efficiency and a better safety profile

than its predecessor, BOP. For the most demanding applications, HATU stands out as the

reagent of choice, offering rapid reaction times and the most effective suppression of

racemization. By understanding the mechanisms behind these reagents and following robust,

field-proven protocols, researchers can confidently incorporate Z-DL-His-OH into complex

molecules, advancing the frontiers of chemical biology and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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